molecular formula C5H9IO2 B13528332 2-(Iodomethyl)oxolan-3-ol

2-(Iodomethyl)oxolan-3-ol

Katalognummer: B13528332
Molekulargewicht: 228.03 g/mol
InChI-Schlüssel: GIXMYWJYWKXZNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Iodomethyl)oxolan-3-ol is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethyl group attached to the oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)oxolan-3-ol can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with iodine in the presence of a suitable catalyst. For example, the reaction of 4-pentenoic acid with iodine in acetonitrile can yield 5-(iodomethyl)oxolan-2-one . This intermediate can then be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Iodomethyl)oxolan-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxolane with a carbonyl group.

Wissenschaftliche Forschungsanwendungen

2-(Iodomethyl)oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Iodomethyl)oxolan-3-ol involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Iodomethyl)oxolan-2-one: This compound is structurally similar and can be used as an intermediate in the synthesis of 2-(Iodomethyl)oxolan-3-ol.

    3-(Iodomethyl)tetrahydrofuran: Another related compound with similar reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the oxolane ring. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C5H9IO2

Molekulargewicht

228.03 g/mol

IUPAC-Name

2-(iodomethyl)oxolan-3-ol

InChI

InChI=1S/C5H9IO2/c6-3-5-4(7)1-2-8-5/h4-5,7H,1-3H2

InChI-Schlüssel

GIXMYWJYWKXZNF-UHFFFAOYSA-N

Kanonische SMILES

C1COC(C1O)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.